4-Formylphenyl isopropyl carbonate

Description

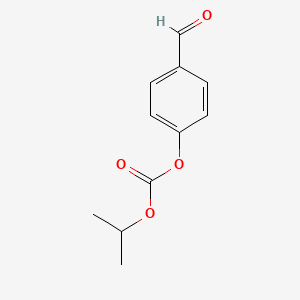

4-Formylphenyl isopropyl carbonate is an aromatic carbonate ester featuring a formyl (-CHO) functional group at the para position of the phenyl ring and an isopropyl carbonate (-O-CO-O-iPr) substituent.

Synthesis: The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting 4-hydroxybenzaldehyde with isopropyl chloroformate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 90°C for 24 hours) . The reaction proceeds through the formation of a phenoxide intermediate, which attacks the electrophilic carbonyl carbon of the chloroformate, yielding the carbonate ester. Post-synthesis purification involves crystallization from ethanol, with yields exceeding 85% under optimized conditions .

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(4-formylphenyl) propan-2-yl carbonate |

InChI |

InChI=1S/C11H12O4/c1-8(2)14-11(13)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |

InChI Key |

VWFREGQXICGXSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-formylphenyl isopropyl carbonate with analogous compounds in terms of synthesis, physicochemical properties, and applications:

Structural and Functional Comparisons

Formyl Group Reactivity :

All listed compounds share the 4-formylphenyl moiety, which enables participation in condensation reactions (e.g., forming imines for COFs or azomethines) . However, the isopropyl carbonate group in the target compound reduces electrophilicity compared to boronic acid (4-formylphenylboronic acid), limiting its utility in metal-catalyzed cross-coupling reactions .Thermal and Chemical Stability :

Carbonate esters like this compound are less thermally stable than COFs (e.g., COF-5, stable up to 600°C) due to the labile carbonate linkage . In contrast, carboxylate esters (e.g., compound 6a) exhibit higher melting points (~242°C) and stability under acidic conditions .Spectroscopic Differentiation : The carbonyl stretch of the carbonate ester (~1740–1760 cm⁻¹) is distinguishable from carboxylate esters (~1690 cm⁻¹) and formyl groups (~1715 cm⁻¹), aiding in structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.